(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound “(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4, linked via a methanone bridge to a piperidine ring. The piperidine moiety is further functionalized with a methyl group bearing a 1,2,4-oxadiazole ring substituted at position 3 with a pyrazine moiety. The pyrazine and piperidine components may enhance pharmacokinetic properties, such as solubility and bioavailability, by introducing hydrogen-bonding and lipophilic interactions.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-2-4-13-16(28-24-22-13)18(26)25-8-3-5-12(11-25)9-15-21-17(23-27-15)14-10-19-6-7-20-14/h6-7,10,12H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHLVNSVIYKPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components:
Synthesis of 4-Propyl-1,2,3-thiadiazole: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: This involves the reaction of pyrazinecarboxylic acid hydrazide with an appropriate nitrile oxide.
These intermediates are then coupled through a series of condensation reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and recycling, as well as the use of green chemistry principles, would be critical to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Alkyl halides or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiadiazole ring.
Amines: From reduction of the oxadiazole ring.
Substituted Piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a versatile intermediate in organic synthesis.
Biology
Biologically, (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for antimicrobial or anticancer agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to modulate biological pathways involved in disease. Its heterocyclic rings are often found in bioactive molecules, suggesting potential efficacy in treating various conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.
Mechanism of Action
The mechanism by which (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on core heterocycles and functional groups:
Key Structural Differences :
- The target compound uniquely combines a 1,2,3-thiadiazole with a 1,2,4-oxadiazole-pyrazine-piperidine system, distinguishing it from simpler triazolo-thiadiazoles or piperazine derivatives.
Physicochemical Properties
- Solubility : The pyrazine and piperidine groups may improve aqueous solubility compared to purely aromatic analogues (e.g., triazolo-thiadiazoles ).
- Thermal Stability : Thiadiazole and oxadiazole rings confer high thermal stability, similar to triazolo-thiadiazoles (melting points >200°C reported in ).
Biological Activity
The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 2034579-52-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its cytotoxic properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 333.4 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activities. Thiadiazole compounds are known for their ability to inhibit tumor growth in various cancer cell lines. For instance, a review highlighted that derivatives of 1,3,4-thiadiazole demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with GI50 values in the range of 0.74–10.0 μg/mL .
The proposed mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : They obstruct the cell cycle progression.
- Targeting Specific Pathways : Some derivatives target specific oncogenic pathways involved in tumor growth.
Other Biological Activities
Apart from anticancer properties, thiadiazole and oxadiazole derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections.
- Anti-inflammatory Effects : Certain compounds have demonstrated the ability to reduce inflammation in preclinical models.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, one compound showed an IC50 value of 3.29 μg/mL against the HCT116 cell line . This suggests that modifications to the thiadiazole structure can enhance biological activity.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that introducing electron-withdrawing groups significantly increased the biological activity of thiadiazole derivatives against various cancer cell lines .
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Thiadiazole Derivative A | 3.29 | HCT116 (Colon Cancer) |
| Thiadiazole Derivative B | 10.0 | H460 (Lung Cancer) |
| Thiadiazole Derivative C | 0.20 | MCF7 (Breast Cancer) |
Q & A
Q. What are the key synthetic strategies for synthesizing (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
The synthesis involves multi-step reactions, including:
- Coupling reactions to link the thiadiazole and oxadiazole-piperidine moieties. Acetic anhydride or similar reagents are used for acetylation steps .
- Heterocycle formation : The oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions .
- Purification : Column chromatography or recrystallization (e.g., DMF-EtOH mixtures) ensures high purity . Reaction optimization focuses on solvent choice (e.g., ethanol, DMSO), temperature control, and catalyst selection to maximize yields .
Q. How is the molecular structure of this compound validated?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing thiadiazole (δ 160-170 ppm) and oxadiazole (δ 150-160 ppm) signals .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves stereochemistry and bond angles in crystalline forms .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related thiadiazole-oxadiazole hybrids exhibit:
- Antimicrobial activity : Linked to the thiadiazole moiety’s interaction with bacterial enzymes .
- Anticancer potential : Pyrazine and oxadiazole groups may inhibit kinase pathways .
- Agrochemical applications : Thiadiazole derivatives are known herbicidal agents . Initial screening should use in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data in NMR and MS results be resolved during structural characterization?
Contradictions may arise from:
- Tautomerism : Thiadiazole and oxadiazole rings can exhibit tautomeric shifts, altering NMR signals. Use variable-temperature NMR to track dynamic equilibria .
- Impurity interference : HPLC or TLC (Rf comparison) identifies by-products; repurification is recommended .
- Ionization artifacts in MS : Electrospray ionization (ESI) may cause adduct formation. Compare with MALDI-TOF results for consistency .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15-20% .
- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in piperidine-methylation steps .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature/pH ranges .
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require:
- Analog synthesis : Modify substituents (e.g., propyl → allyl on thiadiazole) to assess bioactivity changes .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or DHFR .
- Pharmacophore mapping : Highlight critical groups (e.g., pyrazine’s hydrogen-bonding capacity) using Schrödinger Suite .
- In vitro validation : Compare IC values of analogs against parent compound .
Q. What experimental approaches address stability issues in biological assays?
Stability challenges arise from:
- pH sensitivity : Use buffered solutions (PBS, pH 7.4) to mimic physiological conditions .
- Oxidative degradation : Add antioxidants (e.g., ascorbic acid) to cell culture media .
- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
